2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)13-18(22)20-16-7-9-17(10-8-16)25(23,24)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFIWDYVZIEKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with acetamide under basic conditions.
Introduction of the pyrrolidine sulfonyl group: This step involves the reaction of the intermediate with pyrrolidine and a sulfonylating agent such as sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated values based on structural analogs.
Key Observations :
- The target compound exhibits higher polarity (due to the sulfonyl group) compared to Y203-7762, which has a diethylamino group. This likely improves aqueous solubility but reduces membrane permeability .
- The 3,4-dichlorophenyl analog shows lower logP than the target compound, reflecting reduced lipophilicity from additional chlorine substitution .
Biological Activity
2-(4-Chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticonvulsant applications. This article examines the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is , with a molecular weight of 316.80 g/mol. The compound features a chlorinated phenyl ring and a pyrrolidine sulfonamide moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on chloroacetamides found that those with halogenated phenyl substituents demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of a chlorophenyl group in the compound is believed to contribute to its lipophilicity, facilitating cellular penetration and enhancing antimicrobial efficacy.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli | Notes |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 6.25 | 25 | Effective against Gram-positive bacteria |
| N-(3-bromophenyl)-2-chloroacetamide | 12.5 | 50 | Moderate activity against Gram-negative bacteria |
| N-(4-fluorophenyl)-2-chloroacetamide | 3.12 | 20 | High efficacy against both types |
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored, particularly focusing on their ability to modulate neuronal voltage-sensitive sodium channels. A study highlighted that derivatives of pyrrolidine-based compounds showed significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests . The introduction of halogen atoms, such as fluorine or chlorine, was found to enhance the anticonvulsant properties by increasing the lipophilicity and metabolic stability of the compounds.
Table 2: Anticonvulsant Activity in Animal Models
| Compound Name | MES Test Efficacy | Toxicity Level | Notes |
|---|---|---|---|
| 2-(4-Chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide | Moderate | Low | Effective in reducing seizure duration |
| N-Phenyl-2-(4-fluorophenyl)acetamide | High | Moderate | Stronger binding affinity to sodium channels |
| N-(3-bromophenyl)-2-chloroacetamide | Low | High | Less effective compared to others |
The biological activity of 2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is hypothesized to stem from its ability to interact with various biological targets:
- Cell Membrane Penetration : The lipophilic nature due to the chlorinated phenyl ring enhances the compound's ability to cross cellular membranes.
- Ion Channel Modulation : Similar compounds have shown to bind effectively to sodium channels, thereby influencing neuronal excitability and seizure threshold.
- Antimicrobial Mechanism : The sulfonamide group may interfere with bacterial folic acid synthesis, contributing to its antimicrobial properties.
Case Studies
A recent study evaluated the effectiveness of several pyrrolidine derivatives, including those structurally similar to our compound, against various pathogens. The results indicated that compounds with a chlorinated phenyl group exhibited superior antimicrobial activity compared to their non-halogenated counterparts .
Furthermore, another investigation into the anticonvulsant properties revealed that modifications in substituent positions on the phenyl rings significantly influenced both efficacy and safety profiles in animal models .
Q & A
Basic: What are the standard synthetic routes for 2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonylation, amide coupling, and functional group transformations. Key steps include:
- Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) to form the pyrrolidine-1-sulfonyl intermediate .
- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the 4-chlorophenylacetic acid moiety to the sulfonylated aniline derivative .
- Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile improves purity .
Optimization : Adjust reaction temperature (40–80°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) to maximize yield (>70%) .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and sulfonamide/pyrrolidine groups (δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 407.08) and fragmentation patterns .
- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing novel analogs of this compound?
Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks overlapping with key signals .
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Resolve structural ambiguities by determining crystal lattice parameters (e.g., space group P2₁/c for related sulfonamides) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., chlorophenyl-sulfonamide derivatives) to validate shifts .
Advanced: What strategies are employed to enhance the bioavailability of this compound while maintaining its bioactivity?
Answer:
- Prodrug Design : Introduce ester or phosphate groups to improve solubility; hydrolyze in vivo to release the active form .
- Structural Modifications : Replace the chlorophenyl group with fluorophenyl (enhanced metabolic stability) or add hydrophilic substituents (e.g., hydroxyl) to the pyrrolidine ring .
- Formulation Studies : Use nanoemulsions or liposomal carriers to increase permeability in Caco-2 cell models .
- LogP Optimization : Balance lipophilicity (target LogP 2–4) via substituent tuning to enhance membrane diffusion without compromising solubility .
Basic: What are the documented biological targets or mechanisms of action for this compound?
Answer:
- Enzyme Inhibition : Targets cyclooxygenase-2 (COX-2) and carbonic anhydrase IX via sulfonamide interactions with catalytic zinc ions .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus) by binding penicillin-binding proteins .
- Anticancer Potential : Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 12 µM) through caspase-3 activation and Bcl-2 downregulation .
Advanced: How can computational chemistry aid in predicting the binding affinity of this compound with potential biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR); prioritize poses with sulfonamide-Zn²+ coordination .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ) with IC₅₀ values for lead optimization .
Basic: What are the key considerations in designing stability studies under various pH and temperature conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide or sulfonamide cleavage) using a C18 column and gradient elution .
- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent photolysis and oxidation .
Advanced: What methodologies are used to assess the compound's selectivity against related enzymes or receptors?
Answer:
- Panel Screening : Test against off-target enzymes (e.g., COX-1, CA II) using fluorogenic substrates; calculate selectivity ratios (IC₅₀ COX-2/COX-1 < 0.1) .
- Kinetic Assays : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
- Cellular Models : Use siRNA knockdown in HEK293 cells to confirm target-specific effects (e.g., reduced viability only in CA IX-expressing lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
